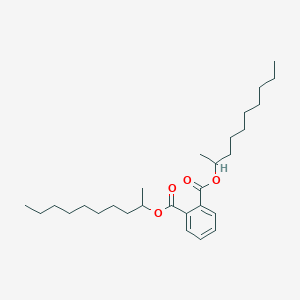![molecular formula C21H29N3O2 B14701613 8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione CAS No. 21090-07-3](/img/structure/B14701613.png)
8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a phenylpiperazine moiety linked to an azaspirodecane core, which contributes to its distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione typically involves the alkylation of phenylpiperazine with an appropriate alkylating agent, followed by cyclization to form the azaspirodecane core. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylpiperazine derivatives.
Applications De Recherche Scientifique
8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an antagonist at the serotonin 5-HT2A receptor, inhibiting the receptor’s activity and thereby modulating neurotransmitter release and signaling pathways. This mechanism is particularly relevant in the context of its potential therapeutic applications in neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Phenyl-3-(3-(4-Phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione: Another compound with a similar azaspirodecane core and phenylpiperazine moiety.
N-Phenyl-2-(4-Phenylpiperazin-1-yl)acetamide: A related compound with a phenylpiperazine moiety linked to an acetamide group.
Uniqueness
8-[2-(4-Phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to act as a serotonin receptor antagonist sets it apart from other similar compounds, making it a valuable candidate for further research and development .
Propriétés
Numéro CAS |
21090-07-3 |
|---|---|
Formule moléculaire |
C21H29N3O2 |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
8-[2-(4-phenylpiperazin-1-yl)ethyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C21H29N3O2/c25-19-16-21(8-4-5-9-21)17-20(26)24(19)15-12-22-10-13-23(14-11-22)18-6-2-1-3-7-18/h1-3,6-7H,4-5,8-17H2 |
Clé InChI |
UWNYSEQNXHRAOC-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCN3CCN(CC3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







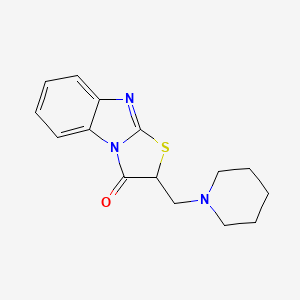

![13-oxa-10-azatetracyclo[8.6.0.02,7.011,15]hexadeca-1(16),2,4,6,8,11(15)-hexaene-12,14-dione](/img/structure/B14701570.png)
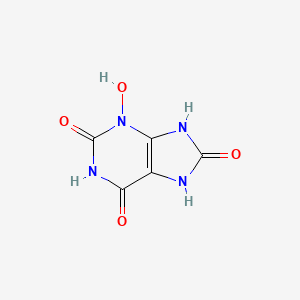

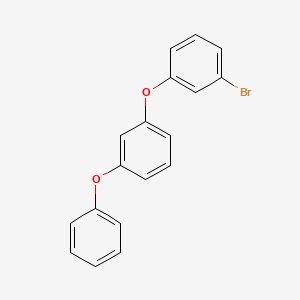
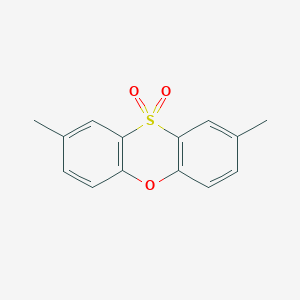
![Trimethyl{3-[(trimethylsilyl)oxy]phenyl}silane](/img/structure/B14701610.png)
